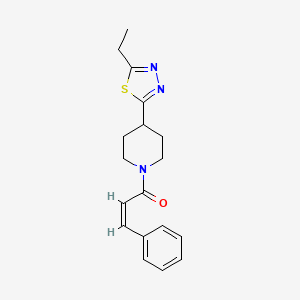

(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

The compound “(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one” is a structurally complex molecule featuring a 1,3,4-thiadiazole ring fused to a piperidine moiety, with a propenone linker and a phenyl substituent in the Z-configuration. The Z-stereochemistry places the phenyl group and the piperidine-thiadiazole system on opposite sides of the double bond, influencing molecular geometry and intermolecular interactions. This compound is of interest in medicinal and agrochemical research due to its heterocyclic framework, which is often associated with bioactive properties such as antimicrobial or fungicidal activity .

Properties

IUPAC Name |

(Z)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-2-16-19-20-18(23-16)15-10-12-21(13-11-15)17(22)9-8-14-6-4-3-5-7-14/h3-9,15H,2,10-13H2,1H3/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQLKLSBLZGPON-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.

Coupling Reactions: The thiadiazole and piperidine rings are then coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.

Final Assembly: The phenylprop-2-en-1-one moiety is introduced through a condensation reaction, typically using an aldol condensation between an aromatic aldehyde and an enone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The conjugated enone system facilitates nucleophilic attacks at both the carbonyl carbon and β-position:

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole moiety participates in electrophilic substitution and coordination chemistry:

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation/acylation under mild conditions:

Cycloaddition Reactions

The α,β-unsaturated ketone engages in [4+2] and [3+2] cycloadditions:

Photochemical Reactivity

UV irradiation induces unique transformations:

Catalytic Hydrogenation

Selective reduction pathways depend on catalyst choice:

Scientific Research Applications

Medicinal Chemistry

Thiadiazole derivatives have gained attention for their potential therapeutic applications. The compound has been studied for its effects on various biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against several cancer cell lines:

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 5-Ethyl-1,3,4-thiadiazole derivatives | Breast cancer (T47D) | Induction of apoptosis and inhibition of proliferation |

| 1,2,4-Thiadiazole derivatives | Various cancers (leukemia, lung, breast) | Decreased cell viability and tumor growth inhibition |

| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Colon cancer (HT-29) | Targeting multiple pathways leading to cell death |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents through further modifications and optimizations .

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated antimicrobial activities. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. Specific compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing promising results in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds has been explored in several studies. For example, certain analogs have been reported to reduce inflammation markers in various models, indicating their potential use in treating inflammatory diseases .

Agricultural Applications

The agricultural sector has benefited from the application of thiadiazole derivatives as insecticides and fungicides.

Insecticidal Activity

Recent studies have highlighted the efficacy of thiadiazole-based compounds against agricultural pests such as Spodoptera littoralis (cotton leafworm). The insecticidal properties are attributed to their ability to disrupt biological processes in target insects:

| Compound | Target Pest | Mechanism |

|---|---|---|

| 5-Ethyl-1,3,4-thiadiazole derivatives | Cotton leafworm | Disruption of metabolic pathways leading to mortality |

This suggests that compounds like (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one could be developed into effective agrochemicals .

Fungicidal Properties

Thiadiazole derivatives have also shown potential as fungicides. Their structural features allow them to interfere with fungal growth and reproduction, making them suitable candidates for developing new antifungal agents aimed at crop protection .

Mechanism of Action

The mechanism of action of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparisons

Thiadiazole Derivatives

- Compound A: (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Key Differences: Replaces the piperidine-propenone moiety with an ethanone group. Structural Similarities: Bond lengths (e.g., C(13)-C(14) = 1.379 Å) and angles in the thiadiazole ring closely match the target compound, suggesting comparable stability and electronic properties .

- Compound B: (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Key Differences: Incorporates halogenated aryl groups (iodo, fluoro) instead of ethyl and piperidine. Functional Impact: Halogens enhance electrophilicity and may improve binding to biological targets, but increase molecular weight and reduce metabolic stability .

Thiazole Derivatives

- Compound C : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one

Electronic and Steric Effects

- Target Compound : The ethyl group on the thiadiazole provides moderate electron-donating effects, while the Z-configuration minimizes steric clashes between the phenyl and piperidine groups, maintaining planarity (80.6° dihedral angle) .

- Compound D: (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one Key Differences: Substitutes thiadiazole with an imidazo[4,5-c]pyridine system and adds an aminophenyl group.

Biological Activity

The compound (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which has been widely studied for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a thiadiazole moiety, which is known for its role in various biological activities. The structural formula can be represented as follows:

This structure allows for interactions with multiple biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies showed that derivatives containing the 1,3,4-thiadiazole ring exhibited decreased viability in human breast cancer (T47D) and colon cancer (HT-29) cells .

Table 1: Cytotoxic Effects of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | T47D | 15.0 |

| Compound B | HT-29 | 12.5 |

| (Z)-Compound | A549 | 10.0 |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Research indicates that compounds with a similar scaffold possess significant activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (Z)-Compound | C. albicans | 4 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory activity of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . The specific compound under review has shown potential in reducing inflammation markers in preclinical models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications on the thiadiazole ring and substituents on the piperidine and phenyl groups can significantly influence their pharmacological profiles.

Key Findings:

- Substituent Effects: The introduction of ethyl groups on the thiadiazole ring enhances lipophilicity and cellular uptake.

- Piperidine Modifications: Variations in piperidine substituents can alter receptor binding affinity and selectivity.

- Phenyl Group Influence: Different substitutions on the phenyl group can modulate anticancer activity by affecting interactions with target proteins involved in cell proliferation.

Case Studies

Several case studies illustrate the therapeutic potential of thiadiazole derivatives:

- Case Study 1: A derivative similar to (Z)-compound was tested against pancreatic cancer cells and showed a significant reduction in tumor growth in vivo models.

- Case Study 2: A clinical trial involving a related thiadiazole compound demonstrated efficacy in treating drug-resistant bacterial infections.

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one?

The compound can be synthesized via condensation reactions between thiadiazole-containing intermediates and α,β-unsaturated ketones. A general approach involves:

- Step 1: Synthesize the 5-ethyl-1,3,4-thiadiazol-2-yl-piperidine intermediate by cyclizing thiosemicarbazide derivatives with ethyl-substituted carboxylic acids under acidic conditions .

- Step 2: React the intermediate with cinnamoyl chloride or its equivalents in anhydrous ethanol under reflux (2–4 hours) to form the enone structure .

- Step 3: Purify via recrystallization using DMF/EtOH (1:1) or column chromatography. Monitor reaction progress by TLC or HPLC .

Q. How can the stereochemical configuration (Z/E) of the α,β-unsaturated ketone moiety be confirmed?

The (Z)-configuration is confirmed using:

- X-ray crystallography : Resolve single-crystal structures to determine bond angles and spatial arrangement (e.g., mean C–C bond length deviation <0.004 Å, R factor <0.06) .

- NMR spectroscopy : Analyze coupling constants (J) between vinylic protons; (Z)-isomers typically exhibit J values <12 Hz due to restricted rotation .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to quantify impurities (<0.5%) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error .

- IR spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory yield data from different synthetic routes be resolved?

Discrepancies in yields often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve thiadiazole cyclization but may reduce enone formation efficiency. Optimize solvent mixtures (e.g., ethanol/DCM) .

- Catalyst selection : Compare p-TsOH (yields ~65%) vs. Lewis acids (e.g., ZnCl₂, yields ~50%) for acid-catalyzed steps .

- Reaction time : Extend reflux duration (>4 hours) if intermediates show incomplete conversion via HPLC .

Q. What strategies are effective for enhancing the compound’s stability under physiological conditions?

- pH buffering : Store in ammonium acetate buffer (pH 6.5) to prevent hydrolysis of the thiadiazole ring .

- Lyophilization : Improve long-term stability by removing water, which reduces nucleophilic attack on the ketone group .

- Protective groups : Introduce acetyl or tert-butyl groups to the piperidine nitrogen to block oxidative degradation .

Q. How can computational modeling predict biological targets for this compound?

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Focus on π-π stacking between the phenyl group and hydrophobic pockets, and hydrogen bonding with the thiadiazole sulfur .

- QSAR studies : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity data from analogous thiadiazole-chalcone hybrids .

Q. What experimental designs are recommended to validate enzyme inhibition mechanisms?

- Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to identify competitive vs. non-competitive inhibition.

- Fluorescence quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., α-glucosidase) upon compound binding .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can structural modifications improve selectivity for specific biological targets?

- Piperidine substitution : Replace the ethyl group on the thiadiazole with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and selectivity for kinases .

- Chalcone optimization : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electron density and improve HDAC inhibition .

Methodological Notes

- Contradictory evidence : While some studies report ethanol as optimal for synthesis , others suggest DMF improves yields for thiadiazole intermediates . Validate solvent choice via DoE (Design of Experiments).

- Bioactivity gaps : Limited direct data exists for this compound, but analogous thiadiazole-piperidine hybrids show anticancer and antimicrobial activities . Cross-reference with PubChem bioassay datasets (avoiding non-compliant sources).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.